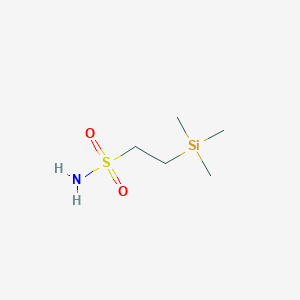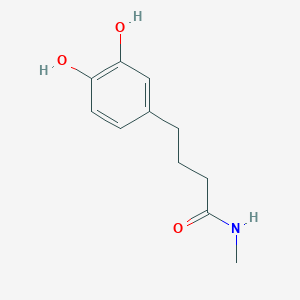
4-(3,4-dihydroxyphenyl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydroxyphenyl)-N-methylbutanamide, commonly known as 4-DMA-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In
Mecanismo De Acción
The mechanism of action of 4-DMA-1 involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, 4-DMA-1 increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on dopamine levels, 4-DMA-1 has been shown to have antioxidant properties and can protect against oxidative stress in the brain. The compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-DMA-1 in lab experiments is its specificity for dopamine-related pathways. However, the compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-DMA-1. One area of research is the development of more potent and selective MAO inhibitors that can target specific subtypes of the enzyme. Additionally, further studies are needed to explore the potential of 4-DMA-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the optimization of synthesis methods and purification techniques may lead to the development of more efficient and cost-effective production methods for 4-DMA-1.
Métodos De Síntesis
The synthesis of 4-DMA-1 involves the reaction of N-methylbutanamide with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-DMA-1, which can be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
4-DMA-1 has been studied extensively for its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. The compound has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, 4-DMA-1 has been investigated for its potential as an antidepressant and anxiolytic agent.
Propiedades
Número CAS |
125789-92-6 |
|---|---|
Nombre del producto |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H15NO3/c1-12-11(15)4-2-3-8-5-6-9(13)10(14)7-8/h5-7,13-14H,2-4H2,1H3,(H,12,15) |
Clave InChI |
PQXPQDDLDOSVEK-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
Sinónimos |
Benzenebutanamide, 3,4-dihydroxy-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



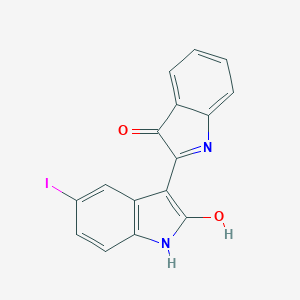
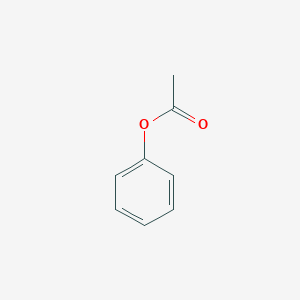
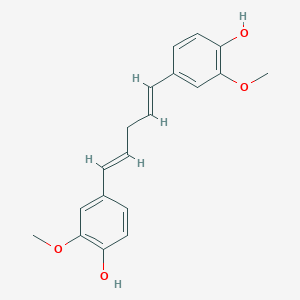
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
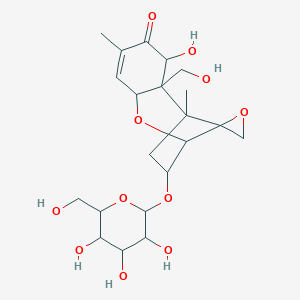
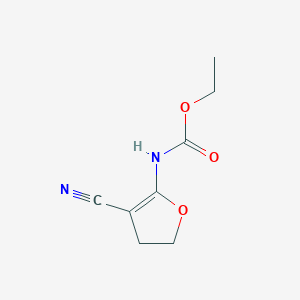
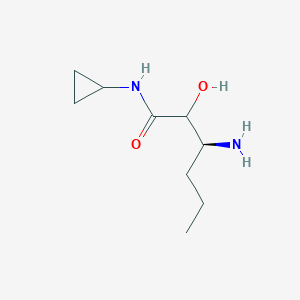
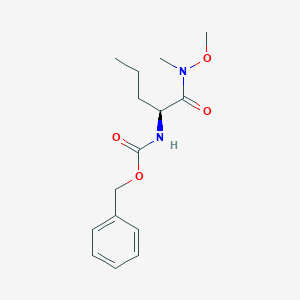
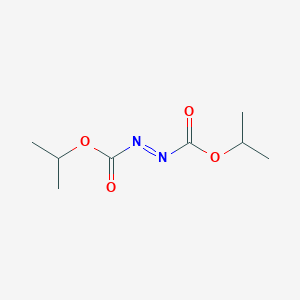
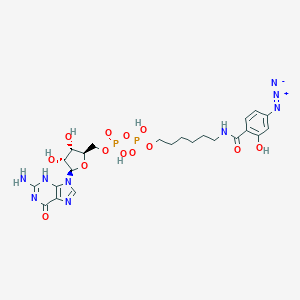
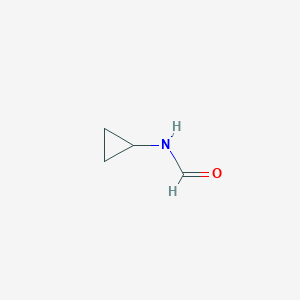
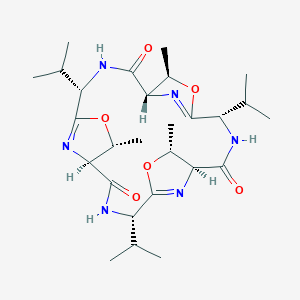
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
